molecular formula C24H25NO7S B301506 ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate

ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate

Cat. No. B301506
M. Wt: 471.5 g/mol
InChI Key: YJSXUNDALGQAMJ-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate, also known as E7070, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as antitumor agents, and its mechanism of action involves the inhibition of angiogenesis, the process by which new blood vessels are formed.

Mechanism of Action

The mechanism of action of ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate involves the inhibition of angiogenesis, the process by which new blood vessels are formed. This is achieved through the inhibition of a protein called focal adhesion kinase (FAK), which plays a key role in the signaling pathway involved in angiogenesis. By inhibiting FAK, ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate prevents the formation of new blood vessels, which can starve tumors of the nutrients they need to grow and metastasize.
Biochemical and Physiological Effects
ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-angiogenic activity, it has been shown to induce apoptosis (programmed cell death) in tumor cells, inhibit cell proliferation, and disrupt the cytoskeleton of cells. It has also been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of inflammatory bowel disease and psoriasis.

Advantages and Limitations for Lab Experiments

One of the advantages of ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate is that it has shown promising anti-tumor activity in a variety of tumor cell lines. In addition, its anti-angiogenic activity may make it a useful therapeutic agent for the treatment of other diseases, such as age-related macular degeneration. However, one of the limitations of ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate. One area of interest is the development of more potent and selective inhibitors of FAK, which may have greater therapeutic potential. Another area of interest is the use of ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate in combination with other anti-cancer agents, which may enhance its anti-tumor activity. Finally, the safety and efficacy of ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate in humans needs to be evaluated in clinical trials, which will provide important information for its potential use as a therapeutic agent.

Synthesis Methods

Ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-amino-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,4,5-trimethoxybenzaldehyde to form the Schiff base, which is then reduced to the corresponding amine. The amine is then reacted with ethyl 2-bromo-3-oxobutanoate to form the ester, which is then cyclized to form the thiophene ring. Finally, the resulting compound is treated with trifluoroacetic acid to form the desired product.

Scientific Research Applications

Ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of a variety of tumor cell lines, both in vitro and in vivo. In addition, it has been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity. ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate has also been studied for its potential use in the treatment of other diseases, such as inflammatory bowel disease and psoriasis.

properties

Product Name

ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate

Molecular Formula

C24H25NO7S

Molecular Weight

471.5 g/mol

IUPAC Name

ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C24H25NO7S/c1-6-32-24(27)20-21(26)19(33-23(20)25-15-7-9-16(28-2)10-8-15)13-14-11-17(29-3)22(31-5)18(12-14)30-4/h7-13,25H,6H2,1-5H3/b19-13-

InChI Key

YJSXUNDALGQAMJ-UYRXBGFRSA-N

Isomeric SMILES

CCOC(=O)C1=C(S/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C1=O)NC3=CC=C(C=C3)OC

SMILES

CCOC(=O)C1=C(SC(=CC2=CC(=C(C(=C2)OC)OC)OC)C1=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CCOC(=O)C1=C(SC(=CC2=CC(=C(C(=C2)OC)OC)OC)C1=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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